4-methoxy-N-(2-methoxyphenyl)benzamide
Description
4-Methoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring two methoxy groups: one at the para position of the benzoyl ring and another at the ortho position of the aniline-derived phenyl ring. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol and an XLogP value of 3, indicating moderate lipophilicity . The compound’s structure allows for diverse intermolecular interactions, including hydrogen bonding via the amide NH and methoxy oxygen atoms, which influence its crystallographic packing and physicochemical properties .
Properties
CAS No. |
7464-55-3 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)15(17)16-13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
FORCEYYIYKUJGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Other CAS No. |
7464-55-3 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Molecular Geometry
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()
- Substituents : Additional nitro group at the meta position of the aniline ring.
- Dihedral Angles : The two benzene rings form a near-planar arrangement (dihedral angle = 4.52° ), contrasting with the orthogonal orientation (79.2°) observed in 2-chloro-N-(4-methoxyphenyl)benzamide . The methoxy and nitro groups lie nearly coplanar with their respective rings, minimizing steric hindrance .
- Crystal Packing : Stabilized by intermolecular N–H···O and C–H···O interactions, forming infinite tapes along the b-axis .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, )
- Substituents : Bromo (electron-withdrawing) instead of methoxy on the benzoyl ring.
2-Chloro-N-(4-methoxyphenyl)benzamide ()
Pharmacological Activity: A3 Adenosine Receptor (A3AR) Affinity
VUF 8504 (4-Methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide, )
- Structure: Replaces the 2-methoxyphenyl group with a pyridinyl-isoquinoline system.
- Activity: Exhibits high A3AR affinity (Ki < 100 nM) and selectivity over A₁ and A₂A subtypes, attributed to the isoquinoline moiety’s planar geometry enhancing receptor interactions .
- Comparison : The absence of a heterocyclic system in 4-methoxy-N-(2-methoxyphenyl)benzamide likely reduces A3AR affinity, highlighting the role of aromatic π-stacking in receptor binding .
Coordination Chemistry: Thiourea Derivatives
MPiCB (4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide, )
- Structure : Thiourea replaces the amide group, enabling S/O coordination with metal ions.
- Applications: Bivalent metals (e.g., Mn²⁺, Co²⁺) coordinate via S (thiono) and O (carbonyl), while monovalent ions (e.g., Ag⁺) bind preferentially to sulfur .
- Contrast : The parent benzamide lacks thiourea’s metal-chelating capacity, limiting its utility in catalysis or sensor design .
Physicochemical Properties
4-Methoxy-N-(2-methoxybenzyl)benzamide ()
- Structure : Benzyl group replaces the phenyl ring, increasing rotatable bond count (5 vs. 3 in the parent compound).
- Solubility : Higher lipophilicity (XLogP = 3 ) compared to analogues with polar nitro groups .
4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide ()
- Structure : Chloro substituent and ethyl linker enhance steric bulk.
- Impact : Chlorine’s electronegativity may reduce electron density on the benzamide core, affecting reactivity in nucleophilic substitutions .
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